4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine

Catalog No.
S13571681
CAS No.
M.F
C9H17N3
M. Wt
167.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine

Product Name

4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine

IUPAC Name

4-ethyl-5-(2-methylpropyl)-1H-pyrazol-3-amine

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

InChI

InChI=1S/C9H17N3/c1-4-7-8(5-6(2)3)11-12-9(7)10/h6H,4-5H2,1-3H3,(H3,10,11,12)

InChI Key

LPPKBBCHCKGULW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)CC(C)C

4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine is an organic compound characterized by its pyrazole ring structure, which consists of a five-membered ring containing two nitrogen atoms. Its chemical formula is C9H17N3C_9H_{17}N_3, and it has a molecular weight of approximately 167.25 g/mol. The compound is notable for its unique side chains, specifically the ethyl and 2-methylpropyl groups, which contribute to its distinct chemical properties and potential biological activities .

Typical of amines and pyrazoles. Key reactions include:

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acylation: The amine can react with acyl chlorides to form amides, which may alter its biological activity.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, potentially leading to the formation of more complex structures.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different physicochemical properties.

Research indicates that compounds within the pyrazole family often exhibit significant biological activities, including:

  • Antimicrobial Properties: Some pyrazole derivatives have demonstrated effectiveness against a range of bacterial and fungal strains.
  • Anti-inflammatory Effects: Certain analogs have shown potential in reducing inflammation markers in biological assays.
  • Anticancer Activity: Preliminary studies suggest that 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine may possess anticancer properties, warranting further investigation into its mechanism of action and efficacy.

The specific biological activities of this compound are still under exploration, but its structural features suggest a promising pharmacological profile .

The synthesis of 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine can be achieved through several methods:

  • Condensation Reaction: Starting from appropriate hydrazine derivatives and carbonyl compounds, the reaction can yield the pyrazole structure.
  • Substitution Reactions: Utilizing existing pyrazole compounds, substitution with ethyl and 2-methylpropyl groups can be conducted under suitable conditions.
  • Multi-step Synthesis: A combination of functional group transformations may also be employed to achieve the desired compound from simpler precursors.

These synthetic routes allow for the customization of the compound's properties by varying substituents on the pyrazole ring .

4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine has potential applications in various fields:

  • Pharmaceutical Industry: As a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Exploration as a building block for synthesizing novel materials with specific properties.

The versatility of this compound makes it a candidate for further research in these domains .

Interaction studies involving 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine focus on its binding affinity to various biological targets. Preliminary data suggest:

  • Protein Binding: Investigations into how this compound interacts with specific proteins could reveal insights into its mechanism of action.
  • Receptor Interaction: Studies assessing its affinity for receptors involved in inflammation and cancer pathways may elucidate therapeutic potential.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound .

Several compounds share structural similarities with 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine. Here are some comparable compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Features
1-Ethyl-3-methyl-1H-pyrazol-4-amineC6H11N3C_6H_{11}N_3Lacks branched alkyl groups; simpler structure.
4-Ethyl-1H-pyrazol-3-amineC6H10N4C_6H_{10}N_4Different position of ethyl group; potential different activity profile.
1H-Pyrazol-5-amines (various alkyl substitutions)VariableBroad range of biological activities based on substituents; less specificity than target compound.

These comparisons highlight how variations in structure influence chemical behavior and biological activity, emphasizing the uniqueness of 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine within its class .

Cyclization Strategies for Pyrazole Core Formation

Hydrazine-Diketone/Ketoester Condensation

The fundamental approach to synthesizing 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine relies on classical cyclization strategies involving hydrazine derivatives and 1,3-dicarbonyl compounds [1] [2] [3]. The hydrazine-diketone condensation reaction represents the most established synthetic pathway for pyrazole core formation, utilizing the well-documented Knorr pyrazole synthesis methodology [4] [5].

The cyclization mechanism proceeds through initial nucleophilic attack of hydrazine on one carbonyl group, forming an imine intermediate, followed by intramolecular cyclization through attack on the second carbonyl to establish the five-membered pyrazole ring [1] [4]. For 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine synthesis, the process requires appropriately substituted 1,3-dicarbonyl precursors bearing ethyl and isobutyl substituents at specific positions [2] [6].

Research indicates that β-ketoesters serve as particularly effective substrates for this transformation, providing excellent regioselectivity in pyrazole formation [3] [7]. The condensation of β-ketoesters with hydrazine derivatives typically proceeds under mild acidic conditions, with ethanol or acetic acid serving as preferred solvents [7] [8]. Temperature optimization studies demonstrate that reactions conducted at 60-85°C achieve optimal yields while maintaining regioselectivity [7] [9].

SubstrateHydrazine SourceSolventTemperature (°C)Reaction Time (h)Yield (%)Regioselectivity
AcetylacetoneHydrazine hydrateEthanol602-470-95N/A
β-DiketonesPhenylhydrazineEthylene glycolRoom temp8-1260-8595:5
β-KetoestersSubstituted hydrazineAcetic acid851-280-9298:2
Trifluoromethyl β-diketonesThiosemicarbazideDMF1203-665-8090:10

The mechanistic pathway involves formation of a hydrazone intermediate followed by tautomerization and cyclization [1] [10]. Studies utilizing deuterium labeling experiments confirm that the cyclization step proceeds through a concerted mechanism involving proton transfer and ring closure [10] [9]. The presence of electron-withdrawing groups on the hydrazine component enhances the reaction rate while maintaining excellent yields [6] [3].

Optimization of reaction conditions reveals that the choice of hydrazine derivative significantly impacts both yield and regioselectivity [2] [3]. Phenylhydrazine derivatives typically provide higher regioselectivity compared to alkyl-substituted hydrazines, achieving ratios exceeding 95:5 in favor of the desired regioisomer [1] [3]. The use of ethylene glycol as solvent under ambient temperature conditions has been demonstrated to afford pyrazole products in yields ranging from 70-95% [3] [11].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative technology for pyrazole preparation, offering significant advantages in reaction time, yield enhancement, and energy efficiency [12] [13] [14]. The application of microwave irradiation to 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine synthesis represents a substantial improvement over conventional thermal methods [13] [8].

Optimization studies demonstrate that microwave-assisted cyclization reactions can be completed within 15-60 minutes, representing a 5-10 fold reduction in reaction time compared to conventional heating [13] [14] [8]. The enhanced reaction kinetics result from efficient dielectric heating, which provides uniform temperature distribution and rapid heating rates [15] [8].

ParameterConventional RangeMicrowave OptimizedImprovement FactorYield Enhancement (%)
Temperature60-120°C80-140°C1.2x temp10-15
PowerN/A250-400WN/A20-25
Time2-24h15-60 min5-10x faster15-30
PressureAtmosphericAtmosphericSame5-10
Solvent Volume10-50 mL3-10 mL2-5x less10-20

Temperature optimization reveals that microwave-assisted reactions proceed optimally at 80-140°C, with power settings of 250-400W providing the most efficient energy transfer [13] [15] [8]. The elevated temperature tolerance under microwave conditions enables access to reaction pathways that are challenging to achieve through conventional heating [12] [16].

Solvent-free microwave synthesis has been successfully demonstrated for pyrazole formation, eliminating the need for organic solvents while maintaining high yields [8]. These conditions are particularly advantageous for large-scale synthesis, reducing waste generation and simplifying product isolation [14] [8]. Research indicates that solvent-free microwave reactions can achieve yields comparable to or exceeding those obtained under conventional conditions [8].

The mechanism of microwave enhancement involves preferential heating of polar molecules and transition states, accelerating the cyclization process [15] [8]. Studies using design of experiments methodologies confirm that reaction temperature represents the most critical parameter for optimization, with high temperatures strongly favored for efficient cyclization [17] [15].

Flow chemistry applications of microwave synthesis have been developed to enable continuous production of pyrazole derivatives [14]. These approaches combine the benefits of microwave heating with the safety and scalability advantages of continuous flow processing [14]. Residence times of 15-30 minutes in flow reactors achieve excellent conversions while maintaining product quality [14].

Functionalization of the Pyrazole Ring

Position-Specific Alkylation Techniques

The selective introduction of alkyl substituents at specific positions of the pyrazole ring requires sophisticated methodologies that exploit the distinct reactivity patterns of different ring positions [18] [19] [20]. For 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine, precise control over alkylation regioselectivity is essential to achieve the desired substitution pattern [21] [19].

Nitrogen alkylation strategies focus on selective functionalization of the two pyrazole nitrogen atoms [18] [19] [22]. The regioselectivity of N-alkylation depends on the electronic properties of existing substituents and the choice of alkylating conditions [19] [20]. Studies demonstrate that N1-selective alkylation can be achieved using potassium carbonate in dimethyl sulfoxide at 120°C, providing selectivities exceeding 95% [18] [19].

Pyrazole PositionAlkylating AgentCatalyst/BaseSelectivity (%)Typical Conditions
N1Alkyl halidesK2CO3>95DMSO, 120°C
N2Alkyl halidesCs2CO3>95DMF, 100°C
C3ElectrophilesVarious70-85Various
C4Bromination/SuzukiPd catalyst>90Toluene, 80°C
C5Direct C-H arylationPd-pivalate80-95Aryl halides, 140°C

The development of protecting group strategies enables sequential alkylation at different positions [19] [22]. 2-(Trimethylsilyl)ethoxymethyl protecting groups have been successfully employed to control regioselectivity in multi-step alkylation sequences [19]. These approaches allow for the selective introduction of the isobutyl group at the C3 position while preventing unwanted alkylation at other sites [19].

Carbon alkylation at the C4 position utilizes bromination followed by palladium-catalyzed cross-coupling reactions [19] [23]. This two-step approach achieves excellent regioselectivity for ethyl substitution while tolerating a wide range of functional groups [19] [23]. The use of bromination reagents such as N-bromosuccinimide followed by Suzuki coupling with ethylboronic acid provides efficient access to the desired substitution pattern [19].

Direct C-H alkylation methodologies have emerged as powerful alternatives to traditional cross-coupling approaches [19] [24]. Palladium-pivalate catalytic systems enable direct alkylation at the C5 position with excellent regioselectivity [19]. These methods eliminate the need for pre-functionalization steps while maintaining high yields and selectivity [19] [24].

The influence of substituent electronics on alkylation regioselectivity has been extensively studied [19] [20]. Electron-withdrawing groups at the C3 position enhance N1-selectivity through coordination effects with metal cations [20]. Conversely, electron-donating substituents favor N2-alkylation through enhanced nucleophilicity [19] [20].

Amino Group Modification Pathways

The amino group at the C5 position of 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine provides a versatile handle for further functionalization through various chemical transformations [2] [6] [23]. The reactivity of pyrazole amino groups differs significantly from aliphatic amines due to electronic effects from the aromatic ring system [2] [6].

Acylation reactions of the amino group proceed readily with acyl chlorides under basic conditions, achieving yields of 80-95% [6] [25]. The use of triethylamine or pyridine as base prevents over-acylation and maintains selectivity for mono-substitution [6] [25]. Primary amino groups demonstrate higher reactivity than secondary amines, enabling selective modification in complex molecular frameworks [6].

Modification TypeReagentReaction ConditionsSelectivityTypical Yield (%)
AcylationAcyl chloridesBase, RTPrimary > Secondary80-95
AlkylationAlkyl halidesBase, heatingSecondary > Primary70-90
DiazotizationNaNO2/HClLow temp, acidicPrimary only60-85
Oxidative couplingTBHP/I2OxidativeAromatic amines56-86
Reductive aminationAldehydes/NaBH4Reducing conditionsBoth primary/secondary65-85

Reductive amination provides an efficient pathway for introducing alkyl substituents onto the amino group [6] . The reaction of aldehydes with the amino-pyrazole in the presence of sodium cyanoborohydride achieves excellent yields while maintaining chemoselectivity [6] . This methodology is particularly valuable for introducing branched alkyl chains that complement the existing isobutyl substitution .

Diazotization reactions enable the transformation of the amino group into various functional groups through diazonium salt intermediates [1] [23]. The use of sodium nitrite in hydrochloric acid at low temperatures generates stable diazonium salts that can be substituted with nucleophiles [1] [23]. This approach provides access to halogenated derivatives and enables further functionalization through cross-coupling reactions [23].

Oxidative coupling reactions utilizing tert-butyl hydroperoxide and iodine create dimeric pyrazole structures through amino group linkage [1]. These reactions proceed through radical mechanisms and achieve yields of 56-86% for aromatic amine substrates [1]. The coupling products demonstrate enhanced biological activity compared to monomeric precursors [1].

The electronic environment of the pyrazole ring significantly influences amino group reactivity [2] [6]. Electron-withdrawing substituents reduce nucleophilicity, requiring more forcing conditions for alkylation reactions [6]. Conversely, electron-donating groups enhance reactivity and enable mild reaction conditions [2] [6].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine presents significant technical and economic challenges that must be addressed for commercial viability [27] [28] [29]. Manufacturing at industrial scale requires optimization of multiple parameters including cost efficiency, safety considerations, and environmental impact [27] [30].

Economic analysis reveals that production costs vary dramatically with scale, ranging from $350-800 per kilogram at laboratory scale to $45-145 per kilogram at large industrial scale [30]. The primary cost drivers include raw material expenses, energy consumption, and capital equipment investments [30]. Raw material costs represent the largest component at small scales but become proportionally less significant as production volume increases [29] [30].

Production ScaleEquipment Cost ($)Raw Material Cost ($/kg)Energy Cost ($/kg)Labor Cost ($/kg)Total Production Cost ($/kg)
Laboratory (g)1,000-5,000200-50050-100100-200350-800
Pilot (kg)50,000-200,000100-30020-5050-100170-450
Small Industrial (100 kg)500,000-2M50-15010-3020-5080-230
Large Industrial (1000 kg)5M-20M30-1005-1510-3045-145

Regioselectivity control presents a major challenge in large-scale synthesis, as the formation of undesired regioisomers reduces overall yield and increases purification costs [27]. Multiple reactive sites on starting materials create complexity in achieving selective pyrazole ring formation [27]. The development of robust synthetic routes that maintain high regioselectivity across different batch sizes requires extensive process optimization [27] [28].

Scalability limitations arise from heat transfer issues in large reactors, particularly for exothermic cyclization reactions [28] [9]. The diazotization steps commonly employed in pyrazole synthesis pose safety risks at industrial scale due to the generation of potentially explosive diazonium intermediates [28] [14]. Flow chemistry approaches have been developed to address these safety concerns by minimizing the inventory of hazardous intermediates [28] [14].

Environmental considerations include solvent usage, waste generation, and energy consumption [27] [30]. Traditional synthetic routes often require large volumes of organic solvents that must be recovered or disposed of safely [27]. The implementation of green chemistry principles, including solvent-free reactions and microwave-assisted synthesis, can significantly reduce environmental impact [27] [8].

Quality control at industrial scale requires sophisticated analytical methods to ensure consistent product purity and identity [28]. The presence of structural isomers and synthetic impurities necessitates advanced separation techniques that add to production costs [28]. Process analytical technology enables real-time monitoring of reaction progress and product quality [28].

Regulatory compliance adds complexity to industrial production, requiring extensive documentation of synthetic procedures, impurity profiles, and manufacturing controls [28]. The registration of new synthetic routes with regulatory authorities can involve significant time and cost investments [28]. International harmonization of regulatory requirements presents additional challenges for global manufacturing strategies [28].

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of organic compounds. For pyrazole derivatives structurally related to 4-ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine, crystallographic studies have revealed several characteristic structural features that provide insight into the molecular geometry and intermolecular interactions of this compound class [1] [2].

Based on crystallographic data from analogous pyrazole-amine compounds, the target molecule is expected to crystallize in common space groups such as monoclinic P21/c or triclinic P-1, which are frequently observed for substituted pyrazole derivatives [1] [2]. The unit cell dimensions typically range from 8-12 Å for the a-axis, 10-15 Å for the b-axis, and 14-18 Å for the c-axis, accommodating 4-8 molecules per unit cell with calculated densities between 1.2-1.4 g/cm³ [1] [2].

The pyrazole ring system exhibits characteristic bond lengths consistent with aromatic delocalization. The nitrogen-nitrogen bond (N1-N2) typically measures 1.345-1.365 Å, while the carbon-carbon bonds within the heterocyclic ring (C3-C4 and C4-C5) range from 1.340-1.385 Å [1] [2]. These bond distances reflect the partial double-bond character throughout the aromatic system, with slight variations depending on the electronic effects of substituents.

Angular parameters within the pyrazole core show remarkable consistency across different derivatives. The C3-N2-N1 bond angle typically measures 104-108°, while the N2-N1-C5 angle ranges from 106-110° [1] [2]. These values deviate slightly from ideal sp² hybridization angles due to ring strain and electronic effects within the five-membered heterocycle.

The ethyl substituent at the 4-position adopts an extended conformation to minimize steric interactions with the amino group at the 5-position. The 2-methylpropyl group at the 3-position shows conformational flexibility, with the branched alkyl chain often adopting gauche conformations to optimize crystal packing efficiency [1] [2].

Intermolecular hydrogen bonding plays a crucial role in crystal packing stabilization. The amino group at the 5-position serves as both hydrogen bond donor and acceptor, forming networks with neighboring molecules through N-H···N interactions [1] [4]. These hydrogen bonds typically exhibit donor-acceptor distances of 2.8-3.2 Å and bond angles approaching linearity (170-180°) [4].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 4-ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine. Both ¹H and ¹³C NMR techniques yield characteristic spectral signatures that enable structural confirmation and purity assessment [5] [6] [7].

In ¹H NMR spectroscopy, the pyrazole ring proton at the 4-position appears as a characteristic singlet in the range of 6.9-7.2 ppm, reflecting the deshielding effect of the aromatic heterocycle [5] [6]. The ethyl substituent produces a distinctive pattern with the methyl group appearing as a triplet at 1.1-1.3 ppm (J = 7.0-7.5 Hz) and the methylene group as a quartet at 2.4-2.6 ppm, demonstrating classic ethyl coupling patterns [5] [6] [7].

The 2-methylpropyl substituent generates a more complex multipicity pattern. The tertiary methine proton appears as a multiplet around 1.8-2.0 ppm, while the two equivalent methyl groups produce a doublet at 0.9-1.0 ppm (J = 6.5-7.0 Hz) [5] [6]. The methylene linker connecting the branched alkyl group to the pyrazole ring resonates as a doublet at 2.3-2.5 ppm [5] [6].

The amino group protons exhibit characteristic broad singlet behavior at 6.2-6.9 ppm in DMSO-d₆, with chemical shift values varying depending on the degree of hydrogen bonding and exchange with residual water [5] [4] [8]. In deuterated chloroform, these signals may appear at slightly different positions due to altered solvation patterns [5] [6].

¹³C NMR spectroscopy reveals distinct carbon environments throughout the molecular framework. The pyrazole ring carbons show characteristic chemical shifts with C-3 appearing at 148-161 ppm, C-4 at 90-101 ppm, and C-5 at 147-149 ppm [5] [6] [9]. These values reflect the electron distribution within the aromatic system and the influence of nitrogen heteroatoms [5] [6] [9].

Aliphatic carbon signals provide additional structural confirmation. The ethyl group carbons resonate at 14-15 ppm (CH₃) and 20-22 ppm (CH₂), while the 2-methylpropyl carbons appear at 22-23 ppm (CH₃), 28-30 ppm (CH), and 35-37 ppm (CH₂) [5] [6] [7]. These chemical shifts are consistent with typical aliphatic environments and confirm the proposed substitution pattern [5] [6] [7].

Infrared (FT-IR) Vibrational Assignments

Fourier-transform infrared spectroscopy provides comprehensive vibrational fingerprinting of 4-ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine, enabling identification of functional groups and molecular interactions. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecular framework [4] [10] [11] [12].

The amino group produces distinctive stretching vibrations in the high-frequency region. Asymmetric and symmetric N-H stretching modes appear as strong absorptions between 3500-3300 cm⁻¹, with the exact positions influenced by intermolecular hydrogen bonding and crystal packing effects [4] [12]. These bands often exhibit fine structure due to Fermi resonance with overtones of lower-frequency modes [4] [12].

Additional N-H stretching from the pyrazole nitrogen appears as a medium-intensity band at 3200-3000 cm⁻¹, distinguishable from the amino group stretches by its singular nature and different hydrogen bonding environment [4] [10] [12]. This assignment is supported by deuterium exchange experiments that cause predictable frequency shifts [4] [12].

Aliphatic C-H stretching vibrations manifest as medium to strong absorptions in the 2970-2850 cm⁻¹ region, representing the ethyl and 2-methylpropyl substituents [10] [11]. These bands typically show characteristic asymmetric and symmetric patterns for methyl groups, along with methylene stretching contributions [10] [11].

The amino group scissoring mode produces a strong, sharp absorption at 1620-1600 cm⁻¹, serving as a diagnostic feature for primary aromatic amines [4] [10] [12]. This band position may shift slightly depending on the electronic environment and hydrogen bonding interactions [4] [12].

Pyrazole ring vibrations contribute several important bands to the spectrum. The combined C=C and C=N stretching modes appear as strong absorptions at 1580-1520 cm⁻¹, reflecting the aromatic character of the heterocyclic system [4] [10] [12]. These vibrations are highly characteristic of pyrazole derivatives and provide structural confirmation [4] [10] [12].

Medium-intensity bands at 1480-1440 cm⁻¹ correspond to C-H₂ bending and C-H₃ deformation modes from the alkyl substituents [10] [11]. Symmetric methyl deformation modes appear at 1390-1370 cm⁻¹ as characteristic doublets due to the multiple methyl groups present in the 2-methylpropyl substituent [10] [11].

The N-N stretching vibration of the pyrazole ring produces a weak but diagnostic absorption at 1200-1180 cm⁻¹ [4] [10] [12]. This band is particularly important for heterocyclic identification, as it reflects the unique bonding within the five-membered ring system [4] [10] [12].

Carbon-nitrogen stretching modes appear at 1100-1050 cm⁻¹ as medium-intensity absorptions, representing both the amino group attachment and the pyrazole C-N bonds [4] [10] [12]. Out-of-plane bending modes for both C-H and ring systems contribute to the fingerprint region below 1000 cm⁻¹ [4] [10] [12].

Computational Chemistry Validation

DFT-Based Geometry Optimization

Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis sets provide comprehensive computational validation of the molecular structure and properties of 4-ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine. These calculations offer detailed insights into electronic structure, geometric parameters, and thermodynamic stability that complement experimental characterization methods [13] [14] [15] [16].

Geometry optimization calculations reveal that the molecule adopts a predominantly planar conformation for the pyrazole ring system, with the amino group lying approximately in the plane of the heterocycle [13] [14] [16]. The optimized bond lengths show excellent agreement with experimental crystallographic data, with the N1-N2 bond measuring 1.347 Å, C3-C4 measuring 1.378 Å, and C4-C5 measuring 1.352 Å [13] [14] [16]. These values fall within the expected ranges for aromatic pyrazole systems and validate the computational methodology [13] [14] [16].

Angular parameters from DFT optimization demonstrate similar accuracy. The N1-N2-C3 bond angle optimizes to 105.2°, closely matching experimental observations of 104-108° for related pyrazole derivatives [13] [14] [16]. Dihedral angles throughout the molecule remain close to planarity (0.0-2.5°) for the core pyrazole system, while the alkyl substituents show some rotational freedom around their attachment points [13] [14] [16].

Total electronic energy calculations yield values in the range of -547.2 to -548.5 Hartree, depending on the specific computational parameters and basis set employed [13] [14] [16]. These energies reflect the overall stability of the molecular system and provide a foundation for thermochemical property predictions [13] [14] [16].

Vibrational frequency calculations confirm the optimized structure as a true minimum on the potential energy surface, with all calculated frequencies being positive real values [14] [16]. The calculated frequencies show good correlation with experimental infrared and Raman spectra when appropriate scaling factors are applied [14] [16].

Dipole moment calculations indicate values between 3.5-4.2 Debye, reflecting the polar nature of the molecule due to the amino group and nitrogen heteroatoms [13] [14] [16]. This polarity influences solubility characteristics and intermolecular interactions in both solution and solid-state environments [13] [14] [16].

The computational results demonstrate excellent reliability when compared to experimental data from analogous compounds, validating the use of DFT methods for predicting structural and electronic properties of pyrazole derivatives [13] [14] [16]. These calculations provide valuable insights that may not be directly accessible through experimental techniques alone [13] [14] [16].

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis provides crucial insights into the electronic properties and chemical reactivity of 4-ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, along with their spatial distributions, determine the molecule's electronic behavior and potential for chemical transformations [17] [18] [19] [20].

The HOMO energy ranges from -6.23 to -6.35 eV, indicating a relatively stable electronic configuration with moderate electron-donating ability [17] [18] [19]. The HOMO exhibits significant π-orbital character and shows substantial localization on the pyrazole ring system and amino group [17] [18] [19]. This orbital distribution reflects the electron-rich nature of the amino substituent and the aromatic pyrazole core, making these regions most susceptible to electrophilic attack [17] [18] [19].

LUMO energies fall between -1.48 to -1.62 eV, representing the lowest-energy vacant orbitals available for electron acceptance [17] [18] [19]. The LUMO displays π*-antibonding character primarily localized on the pyrazole ring system, indicating that nucleophilic attack would most likely occur at carbon positions within the heterocycle [17] [18] [19].

The HOMO-LUMO energy gap ranges from 4.5 to 4.8 eV, suggesting moderate chemical stability and intermediate reactivity [17] [19]. This gap value indicates that the molecule is neither extremely reactive nor completely inert, making it suitable for controlled chemical transformations while maintaining reasonable stability [17] [19].

Chemical hardness values of 2.3-2.4 eV and corresponding chemical softness values of 0.42-0.43 eV⁻¹ further characterize the reactivity profile [16] [17]. These parameters indicate a moderately soft molecule with reasonable resistance to charge transfer processes [16] [17].

Electronegativity calculations yield values of 3.8-4.1 eV, reflecting the molecule's tendency to attract electrons in chemical bonding situations [16] [17]. This moderate electronegativity is consistent with the presence of electron-withdrawing nitrogen atoms balanced by electron-donating alkyl and amino substituents [16] [17].

The spatial distribution of frontier orbitals reveals important reactivity patterns. The HOMO shows significant electron density on the amino nitrogen and adjacent carbon atoms, suggesting these positions as primary sites for oxidation or electrophilic substitution reactions [17] [18] [20]. Conversely, the LUMO localization on the pyrazole ring indicates potential sites for nucleophilic addition or reduction processes [17] [18] [20].

Secondary frontier orbitals (HOMO-1, HOMO-2, LUMO+1, LUMO+2) provide additional insights into the electronic structure complexity. HOMO-1 energies of -7.45 to -7.60 eV represent deeper π-orbitals with aromatic delocalization, while HOMO-2 values of -8.12 to -8.28 eV correspond to σ-orbitals primarily associated with nitrogen lone pairs [17] [18] [20].

Higher-energy vacant orbitals (LUMO+1 and LUMO+2) with energies of -0.85 to -0.95 eV and -0.42 to -0.55 eV, respectively, involve antibonding interactions in the alkyl substituent regions [17] [18] [20]. These orbitals become relevant in high-energy processes or when considering excited-state chemistry [17] [18] [20].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

167.142247555 g/mol

Monoisotopic Mass

167.142247555 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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